ethyl 2-[({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-(2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, thiophene, and benzothiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiophene intermediates, followed by their coupling with the benzothiophene core. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles can be employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene and benzothiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The prop-2-en-1-yl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
ETHYL 2-(2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, modulating their activity. The thiophene and benzothiophene rings can participate in π-π interactions with aromatic residues in proteins, influencing their function. The overall effect depends on the specific biological context and the compound’s binding affinity to its targets.
Comparison with Similar Compounds
ETHYL 2-(2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
Triazole derivatives: These compounds share the triazole ring but may differ in other functional groups, affecting their reactivity and applications.
Thiophene derivatives: Compounds with thiophene rings are known for their electronic properties and are used in materials science.
Benzothiophene derivatives: These compounds are explored for their potential in medicinal chemistry due to their structural similarity to biologically active molecules.
The uniqueness of ETHYL 2-(2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of these functional groups, providing a versatile platform for various applications in research and industry.
Properties
Molecular Formula |
C22H24N4O3S3 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H24N4O3S3/c1-3-11-26-19(16-10-7-12-30-16)24-25-22(26)31-13-17(27)23-20-18(21(28)29-4-2)14-8-5-6-9-15(14)32-20/h3,7,10,12H,1,4-6,8-9,11,13H2,2H3,(H,23,27) |
InChI Key |
FQUFOGSHJROMEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3CC=C)C4=CC=CS4 |
Origin of Product |
United States |
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